8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride
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Overview
Description
8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride is a chemical compound with the molecular formula C15H9Cl3N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core substituted with a pyridine ring and a carbonyl chloride group.
Preparation Methods
The synthesis of 8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution with Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the quinoline core.
Introduction of the Carbonyl Chloride Group: The carbonyl chloride group is introduced by reacting the intermediate compound with thionyl chloride (SOCl2) under controlled conditions.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid (HCl).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the carbonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include thionyl chloride, hydrochloric acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and as a tool for probing molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological context. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
8-Chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride hydrochloride can be compared with other similar compounds, such as:
8-Chloroquinoline Derivatives: These compounds share the quinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Pyridine-Substituted Quinoline Compounds: These compounds have similar structures but may have different functional groups, affecting their reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-chloro-2-pyridin-4-ylquinoline-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O/c16-12-3-1-2-10-11(15(17)20)8-13(19-14(10)12)9-4-6-18-7-5-9/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAQKLJUXZHMCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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